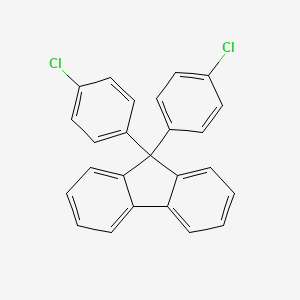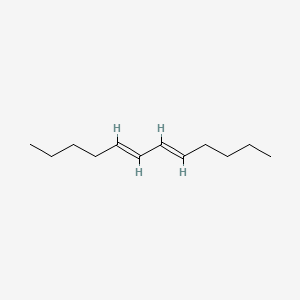
(5E,7E)-dodeca-5,7-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5E,7E)-dodeca-5,7-diene is an organic compound belonging to the class of medium-chain fatty acids. It is characterized by the presence of two conjugated double bonds at the 5th and 7th positions in its 12-carbon aliphatic chain. This compound is hydrophobic and relatively neutral, making it an interesting subject for various chemical and biological studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5E,7E)-dodeca-5,7-diene typically involves the use of alkyne metathesis or Wittig reactions. These methods allow for the formation of the conjugated diene system. For instance, the Wittig reaction can be employed using appropriate phosphonium salts and aldehydes under controlled conditions to yield the desired diene.
Industrial Production Methods
Industrial production of this compound may involve catalytic processes that ensure high yield and purity. Catalysts such as Grubbs’ catalyst can be used in metathesis reactions to produce the compound efficiently. The reaction conditions often include inert atmospheres and specific temperature controls to optimize the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
(5E,7E)-dodeca-5,7-diene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or ozone, leading to the formation of epoxides or other oxygenated derivatives.
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon can reduce the double bonds to yield saturated hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, often using reagents like bromine or chlorine under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or ozone in an organic solvent.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Bromine in carbon tetrachloride or chlorine gas.
Major Products Formed
Oxidation: Epoxides, diols, or carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated alkanes.
Applications De Recherche Scientifique
(5E,7E)-dodeca-5,7-diene has several applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics of conjugated dienes.
Biology: Investigated for its role in biological systems, particularly in lipid metabolism and signaling pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism by which (5E,7E)-dodeca-5,7-diene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The conjugated diene system allows it to participate in electron transfer reactions and form reactive intermediates. These intermediates can modulate various biochemical pathways, including those involved in inflammation and cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
(5E,7E,9)-decatrien-2-one: Similar in structure but contains an additional double bond and a ketone group.
(5Z,7E,9)-decatrien-2-one: Another related compound with a different configuration of double bonds.
Uniqueness
(5E,7E)-dodeca-5,7-diene is unique due to its specific double bond configuration, which imparts distinct chemical reactivity and biological activity. Its medium-chain length also differentiates it from shorter or longer chain dienes, affecting its solubility and interaction with biological membranes .
Propriétés
Numéro CAS |
21293-04-9 |
|---|---|
Formule moléculaire |
C12H22 |
Poids moléculaire |
166.30 g/mol |
Nom IUPAC |
(5E,7E)-dodeca-5,7-diene |
InChI |
InChI=1S/C12H22/c1-3-5-7-9-11-12-10-8-6-4-2/h9-12H,3-8H2,1-2H3/b11-9+,12-10+ |
Clé InChI |
ZARLDNIZTZBEDV-WGDLNXRISA-N |
SMILES isomérique |
CCCC/C=C/C=C/CCCC |
SMILES canonique |
CCCCC=CC=CCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{3-[(E)-2-(7-Chloroquinolin-2-yl)ethenyl]phenyl}ethan-1-ol](/img/structure/B14149557.png)
![N-(1-methyl-5-phenyl-1H-imidazol-2-yl)-2-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]acetamide](/img/structure/B14149573.png)
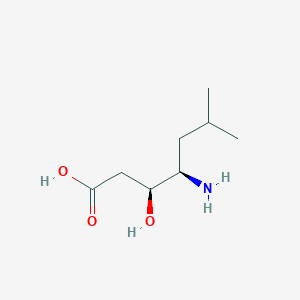
![7-hydroxy-3-(4-hydroxyphenyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B14149578.png)
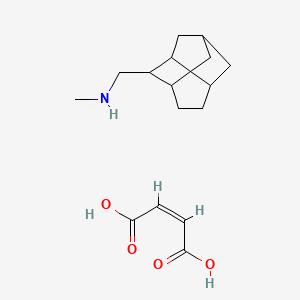
![1-[4-(3-Fluorophenyl)-6-hydroxy-3,6-dimethyl-2,4,5,7-tetrahydroindazol-5-yl]ethanone](/img/structure/B14149588.png)
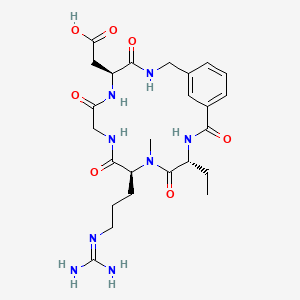
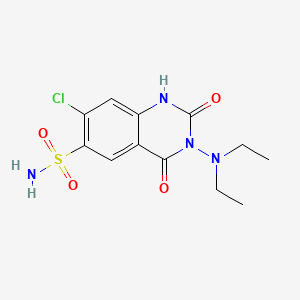

![3-(4-Fluorophenyl)-N-tricyclo[3.3.1.13,7]dec-1-yl-1H-pyrazole-4-methanamine](/img/structure/B14149630.png)
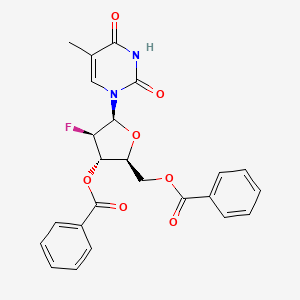
![Ethyl 2-[(5-cyano-3,3-dimethyl-8-morpholin-4-yl-1,4-dihydropyrano[3,4-c]pyridin-6-yl)sulfanyl]propanoate](/img/structure/B14149644.png)
![Butyl 4-({[(2-nitrophenyl)carbonyl]carbamothioyl}amino)benzoate](/img/structure/B14149648.png)
